Methyl 2-(3-(hydroxymethyl)piperidin-1-yl)nicotinate hydrochloride
Overview
Description
Methyl 2-(3-(hydroxymethyl)piperidin-1-yl)nicotinate hydrochloride:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-(hydroxymethyl)piperidin-1-yl)nicotinate hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of Piperidine Ring: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.
Hydroxymethylation: The piperidine ring is then hydroxymethylated using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Nicotinate Esterification: The hydroxymethylated piperidine is reacted with nicotinic acid in the presence of methanol and a catalyst to form the ester.
Hydrochloride Formation: The ester is then converted to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Large-scale production may also employ advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-(hydroxymethyl)piperidin-1-yl)nicotinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The nicotinate ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group or the ester moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, amines, and alcohols.
Major Products Formed:
Oxidation: Piperidine-3-carboxylic acid.
Reduction: Piperidine-3-ol.
Substitution: Various substituted piperidines and nicotinates.
Scientific Research Applications
Chemistry: Methyl 2-(3-(hydroxymethyl)piperidin-1-yl)nicotinate hydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It can serve as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has potential biological applications, including its use as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It may be explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders, cardiovascular diseases, and other conditions where nicotinic acid derivatives are relevant.
Industry: In the chemical industry, this compound is used in the synthesis of various intermediates and active pharmaceutical ingredients (APIs). Its versatility makes it valuable in the production of a wide range of chemical products.
Mechanism of Action
The mechanism by which Methyl 2-(3-(hydroxymethyl)piperidin-1-yl)nicotinate hydrochloride exerts its effects depends on its specific application. In general, nicotinate esters can interact with biological targets such as enzymes and receptors. The hydroxymethyl group may enhance the compound's binding affinity and specificity to these targets, leading to its biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to nicotinic acetylcholine receptors, influencing neurotransmission and other cellular processes.
Comparison with Similar Compounds
Nicotinic Acid: A well-known vitamin (Vitamin B3) with similar biological activities.
Piperidine Derivatives: Other piperidine-based compounds used in pharmaceuticals and agrochemicals.
Nicotinate Esters: Various esters of nicotinic acid used in different chemical and biological applications.
Uniqueness: Methyl 2-(3-(hydroxymethyl)piperidin-1-yl)nicotinate hydrochloride is unique due to its specific structural features, which include the hydroxymethyl group on the piperidine ring and the esterification with methanol
Properties
IUPAC Name |
methyl 2-[3-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-18-13(17)11-5-2-6-14-12(11)15-7-3-4-10(8-15)9-16;/h2,5-6,10,16H,3-4,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLIHYULYBHAPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCCC(C2)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671457 | |
Record name | Methyl 2-[3-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185312-53-1 | |
Record name | Methyl 2-[3-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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